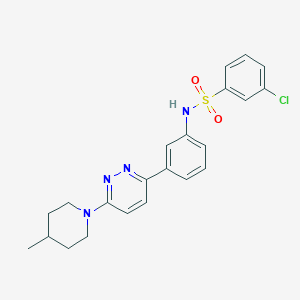
2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ジフルオロ-N-(1-((4-メトキシフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、スルホンアミド類に属する複雑な有機化合物です。スルホンアミド類は、特に抗生物質として医薬品化学において幅広い用途があることで知られています。この特定の化合物は、ジフルオロ、メトキシフェニル、テトラヒドロキノリニル基が存在することを特徴とし、これらはその独特の化学的性質に寄与しています。
準備方法
合成ルートと反応条件
2,5-ジフルオロ-N-(1-((4-メトキシフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成ルートには以下が含まれます。
テトラヒドロキノリンコアの形成: これは、アニリン誘導体、アルデヒド、アルケンを環状付加させるPovarov反応によって達成できます。
スルホニル基の導入: このステップは、テトラヒドロキノリン中間体を、4-メトキシベンゼンスルホニルクロリドなどのスルホニルクロリド誘導体と、塩基性条件下で反応させることを伴います。
工業的製造方法
この化合物の工業的製造は、同様の合成ルートに従いますが、より大規模で行われる可能性があります。収量と純度を最大化するために、温度、溶媒、反応時間などの反応条件の最適化が不可欠です。効率とスケーラビリティを高めるために、連続フロー化学技術を採用できます。
化学反応の分析
反応の種類
2,5-ジフルオロ-N-(1-((4-メトキシフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、過マンガン酸カリウムなどの酸化剤を使用してヒドロキシル基に酸化できます。
還元: スルホニル基は、水素化アルミニウムリチウムなどの還元剤を使用してスルフィドに還元できます。
置換: フッ素原子は、適切な条件下で他の求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下におけるアミンやチオールなどの求核剤。
主な生成物
酸化: ヒドロキシル誘導体の形成。
還元: スルフィド誘導体の形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究における用途
2,5-ジフルオロ-N-(1-((4-メトキシフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: スルホンアミド基のために、酵素阻害剤としての可能性が調査されています。
医学: 特に細菌感染症の治療における潜在的な治療的特性について探求されています。
産業: 特定の化学的特性を持つ新素材の開発に使用されています。
科学的研究の応用
2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2,5-ジフルオロ-N-(1-((4-メトキシフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドの作用機序は、主にスルホンアミド基によるものであり、天然基質の構造を模倣することにより、特定の酵素の活性を阻害することができます。この阻害は、必須の生化学的経路を混乱させ、望ましい治療効果につながります。化合物による分子標的と関与する経路には以下が含まれます。
酵素阻害: 酵素の活性部位に結合し、基質へのアクセスを妨げます。
経路の混乱: 細菌の増殖と生存に不可欠な代謝経路を妨げます。
類似の化合物との比較
類似の化合物
- 2,5-ジフルオロ-N-(4-メトキシフェニル)ベンゼンスルホンアミド
- N-(4-メトキシフェニル)-2,5-ジフルオロベンゼンスルホンアミド
独自性
類似の化合物と比較して、2,5-ジフルオロ-N-(1-((4-メトキシフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、テトラヒドロキノリンコアが存在することにより独自性があります。これは、追加の構造的複雑さと潜在的な生物学的活性を付与します。この構造上の特徴は、それをより単純なスルホンアミドと区別し、さまざまな用途におけるその強化された有効性と特異性に貢献する可能性があります。
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Shares the difluorobenzene core but differs in the presence of bromine atoms instead of sulfonyl groups.
2,4-Difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: A closely related compound with similar structural features.
Uniqueness
2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20F2N2O5S2 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
2,5-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-11-21(15)26)25-32(27,28)22-14-16(23)4-10-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3 |
InChIキー |
GENJIXYVARUSSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261384.png)
![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)
![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B11261406.png)
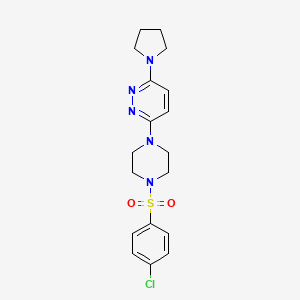
![2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11261416.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11261426.png)
![N-(furan-2-ylmethyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11261443.png)
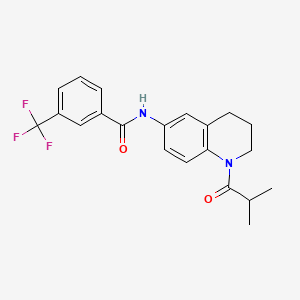
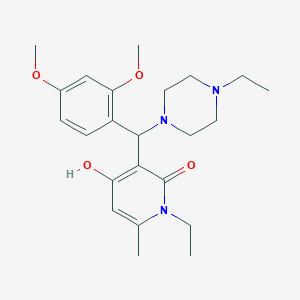
![6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B11261457.png)
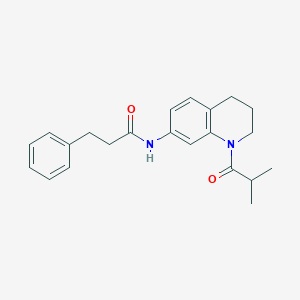
![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11261473.png)

